2-nitro-N-5-quinolinylbenzamide
Description
2-Nitro-N-5-quinolinylbenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 2-position of the benzene ring and an amide linkage to the 5-position of a quinoline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.
Properties
IUPAC Name |
2-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-5-1-2-9-15(12)19(21)22)18-14-8-3-7-13-11(14)6-4-10-17-13/h1-10H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLVIMKRXECCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Chloro and bromo substituents (e.g., in ) may similarly influence reactivity but add steric bulk.
- Quinoline vs. Phenyl Linkages: Quinoline-containing analogs (e.g., ) may exhibit enhanced π-π stacking or intercalation properties compared to phenyl derivatives (e.g., ), impacting solubility and target engagement.
Table 2: Carcinogenicity and Pharmacological Profiles of Nitroaromatic Compounds
Key Observations :
- Nitro Group Toxicity: Nitrofuran derivatives () exhibit strong carcinogenicity, likely due to nitro-reduction generating reactive intermediates. This raises caution for nitro-containing benzamides, though the quinolinyl group in 2-nitro-N-5-quinolinylbenzamide may alter metabolic pathways.
- Activity vs.
Key Observations :
- Quinoline Impact: The planar quinoline ring in this compound may reduce aqueous solubility compared to alkylated analogs (e.g., ).
- Synthetic Feasibility : Commercial availability of intermediates like 5-chloro-2-nitro-N-(pentan-3-yl)benzamide () suggests scalable routes for nitrobenzamides.
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